REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.S(O)(O)=O.[CH2:16](N)[CH2:17][NH2:18]>C(O)CO.O>[CH3:11][C:10]1[C:2]([NH:1][CH2:16][CH2:17][NH2:18])=[C:3]2[C:7](=[CH:8][CH:9]=1)[NH:6][N:5]=[CH:4]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C2C=NNC2=CC=C1C
|
Name
|
ethylenediamine sulphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)O.C(CN)N
|
Name
|
ethylene glycol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
at 110° C.
|
Name
|
|
Type
|
|
Smiles
|
CC=1C(=C2C=NNC2=CC1)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |